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Introduction

Rutaecarpine, a quinazolinocarboline alkaloid isolated from the unripe fruit of Evodia
rutaecarpa (Wu-Chu-Yu), has been a staple in traditional Chinese medicine for centuries.
Modern pharmacological research has unveiled a wide spectrum of biological activities,
positioning Rutaecarpine as a promising candidate for the development of novel therapeutics.
This technical guide provides a comprehensive literature review of the multifaceted biological
activities of Rutaecarpine, with a focus on its cardiovascular, anti-inflammatory, anti-cancer,
neuroprotective, and metabolic regulatory effects. This document is intended for researchers,
scientists, and drug development professionals, offering a detailed summary of quantitative
data, experimental protocols, and the underlying signaling pathways.

Cardiovascular Effects

Rutaecarpine exhibits significant cardiovascular protective properties, including vasodilation,
anti-platelet aggregation, and cardioprotective effects.[1][2][3] These effects are primarily
mediated through the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels
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and the subsequent release of Calcitonin Gene-Related Peptide (CGRP), a potent vasodilator.

[4]

Vasodilation

In vitro studies have demonstrated that Rutaecarpine induces concentration-dependent
relaxation of isolated rat thoracic aorta and superior mesenteric arterial segments pre-
contracted with phenylephrine.[2][5] This vasorelaxant effect is endothelium-dependent and
involves the nitric oxide (NO)-cGMP signaling pathway.[6] In endothelial cells, Rutaecarpine
increases intracellular Ca2+ concentration, leading to the activation of endothelial nitric oxide
synthase (eNOS) and subsequent NO production.[6]

In vivo, intravenous administration of Rutaecarpine has been shown to cause a dose-
dependent decrease in blood pressure in various animal models.[2][3] This hypotensive effect
Is associated with an increase in plasma CGRP concentration.[3]

Anti-Platelet Aggregation

Rutaecarpine has been shown to inhibit platelet aggregation induced by various agonists.[7]
The underlying mechanism involves the inhibition of phospholipase C (PLC), which leads to
reduced phosphoinositide breakdown, thereby suppressing downstream signaling events
required for platelet activation.[7] In vivo studies have demonstrated that Rutaecarpine can
prolong bleeding time and reduce mortality in models of acute pulmonary thromboembolism.

Cardioprotection

Rutaecarpine has demonstrated cardioprotective effects in models of myocardial ischemia-
reperfusion injury.[3] Pretreatment with Rutaecarpine significantly reduces infarct size and the
release of cardiac injury markers.[3] These protective effects are also linked to the activation of
the TRPV1/CGRP pathway.[3]

Quantitative Data: Cardiovascular Effects
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Rutaecarpine

Biological Experimental . Observed
o Concentration/ Reference(s)
Activity Model Effect
Dose
Isolated rat )
. Concentration-
o superior

Vasodilation ) 0.1-10 uM dependent [2][5]

mesenteric and )

relaxation

thoracic aorta

Hypotension

In vivo (rats)

10-100 pg/kg i.v.

Marked decrease
in mean arterial

pressure

[5]

Phenol-induced

30, 100, or 300

Dose-dependent

Hypotension ) ] hypotensive [2]
hypertensive rats  pg/kg i.v.
effects
) Improved
Isolated guinea
) recovery of
] ] pig hearts ] )
Cardioprotection ) 1or3uM cardiac function, [3]
(hypothermic ]
) ) reduced creatine
ischemia) _
kinase release
Reduced
Myocardial myocardial
) ) ) ) 100 or 300 pg/kg )
Cardioprotection ischemia- infarct size and [3]

reperfusion rats

i.V.

creatine kinase

release

Dose-dependent

) inhibition of
Anti-Platelet Human platelet 50, 100, and 200 o
] ] [3H]inositol [7]
Aggregation suspensions UM
monophosphate
formation
Experimental Protocols
Vasodilation Assay in Isolated Rat Aorta:
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» Male Sprague-Dawley rats are euthanized, and the thoracic aorta is carefully excised and
placed in cold Krebs solution.

e The aorta is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.

e The aortic rings are mounted in organ baths containing Krebs solution, maintained at 37°C,
and bubbled with 95% O2 and 5% CO2.

e The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g.

e The endothelial integrity is assessed by the relaxation response to acetylcholine (1 uM) after
pre-contraction with phenylephrine (1 pM).

o After washing, the aortic rings are pre-contracted with phenylephrine (1 uM).

e Once a stable contraction is achieved, cumulative concentrations of Rutaecarpine (e.g., 0.1
MM to 100 uM) are added to the organ bath to elicit a relaxation response.

e The relaxation is expressed as a percentage of the pre-contraction induced by
phenylephrine.

Platelet Aggregation Assay:

Human blood is collected from healthy volunteers into tubes containing an anticoagulant
(e.g., acid-citrate-dextrose).

o Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed (e.g., 200 x g for 10
minutes).

o Platelet count in PRP is adjusted to a standard concentration (e.g., 3 x 1078 platelets/mL).

e PRP is pre-incubated with various concentrations of Rutaecarpine or vehicle control for a
specified time at 37°C.

o Platelet aggregation is induced by adding an agonist such as collagen, ADP, or thrombin.

e The change in light transmission is monitored using a platelet aggregometer to determine the
extent of aggregation.
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Signaling Pathway
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Caption: Rutaecarpine-mediated cardiovascular signaling pathway.

Anti-inflammatory Effects

Rutaecarpine possesses potent anti-inflammatory properties, primarily by inhibiting the
production of pro-inflammatory mediators.[8] Its mechanism of action involves the modulation
of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-kB) and
Mitogen-Activated Protein Kinases (MAPKS).[8]

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have
shown that Rutaecarpine significantly inhibits the production of nitric oxide (NO), prostaglandin
E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-a) and
interleukin-6 (IL-6).[8] Rutaecarpine exerts these effects by suppressing the expression of
inducible nitric oxide synthase (iINOS) and cyclooxygenase-2 (COX-2).[8]

The inhibition of the NF-kB pathway by Rutaecarpine is a crucial aspect of its anti-
inflammatory activity. It has been demonstrated to prevent the phosphorylation and degradation
of IkBa, thereby inhibiting the nuclear translocation of the p65 subunit of NF-kB.[8] Additionally,
Rutaecarpine can suppress the phosphorylation of MAPKSs, including p38 and ERK1/2.[8]

Quantitative Data: Anti-inflammatory Effects
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Biological Experimental Rutaecarpine Observed
] . Reference(s)
Activity Model Concentration  Effect
o ) Significant
Inhibition of NO LTA-stimulated o
] 10, 20 uM reduction in [8]
Production RAW 264.7 cells o _
nitrite production
Inhibition of ) Decreased
) LTA-stimulated )
iINOS and COX-2 10, 20 uyM protein [8]
) RAW 264.7 cells )
Expression expression
o ] Reduced
Inhibition of NF- LTA-stimulated ]
o 10, 20 uM phosphorylation [8]
KB Activation RAW 264.7 cells
of IkBa and p65
o Reduced
Inhibition of _ _
LTA-stimulated phosphorylation
MAPK 10, 20 uM [8]
) RAW 264.7 cells of p38 and
Phosphorylation
ERK1/2

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Cells:

to adhere overnight.

24 hours to induce NO production.

measured using the Griess reagent.

sodium nitrite standard curve.

Western Blot Analysis for Inflammatory Proteins:

RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 1074 cells/well and allowed

The cells are pre-treated with various concentrations of Rutaecarpine for 1 hour.

Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 pg/mL) for

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is

The absorbance is measured at 540 nm, and the nitrite concentration is determined from a
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RAW 264.7 cells are treated with Rutaecarpine and/or LPS as described above.

After treatment, cells are lysed in RIPA buffer containing protease and phosphatase
inhibitors.

Protein concentration in the lysates is determined using a BCA protein assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

The membrane is then incubated with primary antibodies against INOS, COX-2, p-p65, p65,
p-IkBa, IkBa, p-p38, p38, p-ERK, ERK, and a loading control (e.g., B-actin or GAPDH)
overnight at 4°C.

After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1
hour at room temperature.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection
system.

Signaling Pathway
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Caption: Rutaecarpine's inhibitory effect on the NF-kB signaling pathway.
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Anti-Cancer Activity

Rutaecarpine has demonstrated anti-proliferative and pro-apoptotic effects in various cancer
cell lines, including colon, esophageal, and prostate cancer.[5][9][10]

In human colorectal cancer cells (HCT116 and SW480), Rutaecarpine has been shown to
inhibit cell viability in a concentration-dependent manner, with IC50 values of 10.50 uM and
8.93 uM, respectively.[5] It also suppresses colony formation, indicating an inhibition of long-
term proliferative capacity.[5] The anti-cancer mechanism in colon cancer is partly attributed to
the regulation of the STAT3 signaling pathway.[5]

In human esophageal squamous cell carcinoma cells (CE81T/VGH), Rutaecarpine inhibits cell
growth and induces apoptosis.[10] It upregulates the expression of p53 and the pro-apoptotic
protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[10]

In metastatic prostate cancer cells (PC-3), Rutaecarpine reduces cell viability and induces
apoptosis in a time- and dose-dependent manner.[9]

; o . Anti.C .

Biological Cancer Cell Rutaecarpine Observed
o . . Reference(s)

Activity Line Concentration Effect
Inhibition of Cell IC50 = 10.50 uM Reduced cell

o HCT116 (Colon) o [5]
Viability (24h) viability
Inhibition of Cell IC50 = 8.93 uM Reduced cell

o SwW480 (Colon) o [5]
Viability (24h) viability
Inhibition of Cell CE81T/VGH Inhibition of cell

5, 10, 20 pM o [10]

Growth (Esophageal) proliferation

Increased early
PC-3 (Prostate) 20, 40 uM (48h) and late 9]

apoptotic cells

Induction of

Apoptosis

Experimental Protocols

Cell Viability Assay (MTT Assay):
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e Cancer cells are seeded in a 96-well plate at a density of 2 x 10"3 to 1 x 10”4 cells/well and
incubated for 24 hours.

e The cells are then treated with various concentrations of Rutaecarpine for 24, 48, or 72
hours.

» After the treatment period, 20 yL of MTT solution (5 mg/mL in PBS) is added to each well,
and the plate is incubated for another 4 hours at 37°C.

e The medium is removed, and 150 yL of DMSO is added to each well to dissolve the
formazan crystals.

e The absorbance is measured at 490 nm using a microplate reader.

o Cell viability is expressed as a percentage of the control (untreated cells).

Colony Formation Assay:

o Alow density of cancer cells (e.g., 500-1000 cells/well) is seeded in a 6-well plate.
e The cells are treated with a sub-lethal concentration of Rutaecarpine.

e The cells are allowed to grow for 10-14 days, with the medium and treatment being
refreshed every 2-3 days.

 After the incubation period, the colonies are fixed with methanol and stained with crystal
violet.

e The number of colonies containing more than 50 cells is counted.

Signaling Pathway
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Caption: Rutaecarpine's anti-cancer signaling pathways.
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Neuroprotective Effects

Rutaecarpine has demonstrated significant neuroprotective effects in models of cerebral
ischemia-reperfusion injury.[11][12] It can improve neurological function, reduce infarct volume,
and decrease cerebral edema.[11]

The neuroprotective mechanisms of Rutaecarpine are associated with its antioxidant
properties. In a mouse model of middle cerebral artery occlusion (MCAOQO), Rutaecarpine
treatment significantly decreased the levels of malondialdehyde (MDA), a marker of lipid
peroxidation, and increased the activities of antioxidant enzymes such as superoxide
dismutase (SOD) and glutathione peroxidase (GSH-Px) in the brain tissue.[11]

Quantitative Data: Neuroprotective Effects

Biological Experimental Rutaecarpine Observed
. Reference(s)
Activity Model Dose Effect
Cerebral Reduced infarct
, _ _ 84, 252, 504 ,
Neuroprotection ischemia " volume and brain  [11]
: : Ha/kg
reperfusion mice water content
Decreased MDA,
o Cerebral )
Antioxidant _ _ 84, 252, 504 increased SOD
ischemia [11]
Effect ] ) po/kg and GSH-Px
reperfusion mice o
activity
) ) Improved
Neurological Low and High _
) MCAO rats neurological [12][13][14]
Function doses
scores

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats:
o Male Sprague-Dawley rats are anesthetized.

» A midline cervical incision is made, and the right common carotid artery, external carotid
artery (ECA), and internal carotid artery (ICA) are exposed.
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o The ECAIis ligated and dissected distally.

e A nylon monofilament with a rounded tip is inserted into the ECA lumen and advanced into
the ICA to occlude the origin of the middle cerebral artery.

» After a period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

o Rutaecarpine or vehicle is administered at specific time points before or after the ischemic
insult.

» Neurological deficits are assessed at various time points after reperfusion using a scoring
system (e.g., Zea-Longa score).

o At the end of the experiment, the brains are harvested for infarct volume measurement (e.g.,
using TTC staining) and biochemical analysis.

Measurement of Antioxidant Enzyme Activity:
e Brain tissue is homogenized in a suitable buffer.
e The homogenate is centrifuged to obtain the supernatant.

¢ The activities of SOD and GSH-Px, and the level of MDA in the supernatant are measured
using commercially available assay kits according to the manufacturer's instructions.

Metabolic Regulation

Rutaecarpine has shown potential in regulating metabolism, particularly in the context of
obesity and type 2 diabetes.[15][16][17] Its effects are linked to the activation of AMP-activated
protein kinase (AMPK), a key regulator of cellular energy homeostasis.[15][16]

In high-fat diet-induced obese mice, Rutaecarpine treatment has been shown to reduce body
weight gain and fat mass.[16] It promotes the "browning" of white adipose tissue, increasing the
expression of thermogenic genes such as UCP1 and PGC-1a.[16] This effect is mediated
through the activation of the AMPK/PGC-1a pathway.[16]

In a mouse model of type 2 diabetes, oral administration of Rutaecarpine reduced blood
glucose levels, improved glucose tolerance, and restored insulin sensitivity.[17] It also had
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beneficial effects on the lipid profile.[17] In vitro studies have shown that Rutaecarpine
promotes glucose consumption and uptake in C2C12 myotubes.[17]

Quantitative Data: Metabolic Regulation

Biological Experimental Rutaecarpine Observed
. Reference(s)
Activity Model Dose Effect
Reduced body
] ] High-fat diet-fed weight gain and
Anti-obesity } 50 mg/kg/day [16]
mice fat mass
percentage
Increased
. , , expression of
Adipose High-fat diet-fed
) ) 50 mg/kg/day UCP1 and PGC-  [16]
Browning mice . .
lain adipose
tissue
) ) Reduced blood
High-fat diet-
) glucose,
multiple low dose )
o : . improved
Anti-diabetic streptozotocin Not specified [17]
glucose

induced type 2
) o tolerance and
diabetic mice o o
insulin sensitivity

Experimental Protocols

High-Fat Diet (HFD)-Induced Obesity Mouse Model:

o Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to
induce obesity.

e The mice are then treated with Rutaecarpine (e.g., 50 mg/kg/day) or vehicle via oral gavage
for a specified period.

» Body weight and food intake are monitored regularly.
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e At the end of the treatment period, body composition (fat and lean mass) is analyzed (e.g.,
using DEXA or MRI).

o Adipose tissues (e.g., epididymal white adipose tissue and interscapular brown adipose
tissue) are collected for gene and protein expression analysis of thermogenic markers.

Western Blot for AMPK Activation:
e Cells or tissue samples are lysed, and protein concentration is determined.

o Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF
membrane.

e The membrane is incubated with primary antibodies against phosphorylated AMPK (p-
AMPK) and total AMPK.

o The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.

Signaling Pathway

© 2025 BenchChem. All rights reserved. 15/18 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Rutaecarpine

A ctivates

Promates

Mitochondrial
Biogenesis

Thermogenesis
(Adipose Browning)

Increased Energy
Expenditure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 16/18 Tech Support


https://www.benchchem.com/product/b1680285?utm_src=pdf-body-img
https://www.benchchem.com/product/b1680285?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. The mechanism of the vasodilator effect of rutaecarpine, an alkaloid isolated from Evodia
rutaecarpa - PubMed [pubmed.ncbi.nim.nih.gov]

2. Pharmacological Effects of Rutaecarpine as a Cardiovascular Protective Agent - PMC
[pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. Potential cardiotoxicity induced by Euodiae Fructus: In vivo and in vitro experiments and
untargeted metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

5. Rutaecarpine suppresses the proliferation and metastasis of colon cancer cells by
regulating the STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

6. The vasorelaxing action of rutaecarpine: direct paradoxical effects on intracellular calcium
concentration of vascular smooth muscle and endothelial cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. The antiplatelet activity of rutaecarpine, an alkaloid isolated from Evodia rutaecarpa, is
mediated through inhibition of phospholipase C - PubMed [pubmed.ncbi.nim.nih.gov]

8. mdpi.com [mdpi.com]
9. researchgate.net [researchgate.net]
10. mdpi.com [mdpi.com]

11. Neuroprotective effects of rutaecarpine on cerebral ischemia reperfusion injury - PMC
[pmc.ncbi.nlm.nih.gov]

12. journals.plos.org [journals.plos.org]

13. Integrating network pharmacology and experimental verification to explore the protective
effects of Evodia rutaecarpa in ischemic stroke - PMC [pmc.ncbi.nim.nih.gov]

14. researchgate.net [researchgate.net]

15. The natural compound rutaecarpine promotes white adipocyte browning through
activation of the AMPK-PRDM16 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Rutaecarpine Promotes Adipose Thermogenesis and Protects against HFD-Induced
Obesity via AMPK/PGC-1a Pathway - PMC [pmc.ncbi.nlm.nih.gov]

17. Rutaecarpine exhibits anti-diabetic potential in high fat diet-multiple low dose
streptozotocin induced type 2 diabetic mice and in vitro by modulating hepatic glucose
homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 17 /18 Tech Support


https://pubmed.ncbi.nlm.nih.gov/8082708/
https://pubmed.ncbi.nlm.nih.gov/8082708/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6257227/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6257227/
https://www.mdpi.com/1420-3049/15/3/1873
https://pmc.ncbi.nlm.nih.gov/articles/PMC9637925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9637925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8824880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8824880/
https://pubmed.ncbi.nlm.nih.gov/8786530/
https://pubmed.ncbi.nlm.nih.gov/8786530/
https://pubmed.ncbi.nlm.nih.gov/8786530/
https://pubmed.ncbi.nlm.nih.gov/9792112/
https://pubmed.ncbi.nlm.nih.gov/9792112/
https://www.mdpi.com/1422-0067/23/11/5889
https://www.researchgate.net/profile/Erdem-Cokluk/publication/360618815_The_Effects_of_Rutaecarpine_on_Metastatic_Prostate_Cancer_Cells/links/6281c1704f1d90417d6f59f5/The-Effects-of-Rutaecarpine-on-Metastatic-Prostate-Cancer-Cells.pdf
https://www.mdpi.com/1422-0067/23/5/2843
https://pmc.ncbi.nlm.nih.gov/articles/PMC4146067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4146067/
https://journals.plos.org/plosone/article/file?type=printable&id=10.1371/journal.pone.0327133
https://pmc.ncbi.nlm.nih.gov/articles/PMC12204538/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12204538/
https://www.researchgate.net/publication/393096680_Integrating_network_pharmacology_and_experimental_verification_to_explore_the_protective_effects_of_Evodia_rutaecarpa_in_ischemic_stroke
https://pubmed.ncbi.nlm.nih.gov/33561654/
https://pubmed.ncbi.nlm.nih.gov/33561654/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9027001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9027001/
https://pubmed.ncbi.nlm.nih.gov/32536591/
https://pubmed.ncbi.nlm.nih.gov/32536591/
https://pubmed.ncbi.nlm.nih.gov/32536591/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [A comprehensive literature review of Rutaecarpine's
biological activities]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680285#a-comprehensive-literature-review-of-
rutaecarpine-s-biological-activities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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